2,4-Dichloro-3-fluoronitrobenzene
Overview
Description
2,4-Dichloro-3-fluoronitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2 . It has an average mass of 209.990 Da and a monoisotopic mass of 208.944656 Da . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and one nitro group . The compound has three hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm³ and a boiling point of 279.3±35.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 49.7±3.0 kJ/mol . The compound has a flash point of 122.7±25.9 °C .Scientific Research Applications
1. Synthesis and Reaction Studies
- Microwave Irradiation in Synthesis : 2,4-Dichloro-3-fluoronitrobenzene has been synthesized from 3,4-dichloronitrobenzene through halogen-exchange fluorination. Microwave irradiation notably increases the reaction rate, yield, and selectivity compared to conventional heating methods (Luo Jun, 2007).
- Investigation of Electron Attachment : Studies involving electron transmission spectroscopy and dissociative electron attachment spectroscopy have investigated electron attachment to this compound and other nitrobenzene derivatives (Asfandiarov et al., 2007).
2. Environmental Impact and Biodegradation
- Biodegradation Studies : Research has explored the biodegradation of halonitrobenzenes, including this compound. It was found that certain bacteria can degrade these compounds, contributing to understanding the environmental impact and potential bioremediation strategies (Xu et al., 2022).
3. Pharmaceutical Intermediates
- Role in Antibiotic Synthesis : this compound is used as an intermediate in the synthesis of ciprofloxacin, a broad-spectrum antibiotic. The increasing demand for ciprofloxacin has led to a rise in the importance of this compound (Wang Guo-xi, 2004).
4. Material Science and Chemistry
- Fluorinating Technology : The compound is crucial in the fluorinating process for manufacturing fluorochloroaniline, an important chemical intermediate (Zhu Ming-hua, 2006).
- Spectroscopy and Molecular Analysis : Studies have conducted vibrational analysis and spectroscopy of fluoronitrobenzene derivatives, including this compound, to understand their molecular properties (Arjunan et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
2,4-Dichloro-3-fluoronitrobenzene is likely to undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks one of the aromatic-ring carbons, forming a Meisenheimer complex . This complex is a negatively charged intermediate formed during the course of a nucleophilic aromatic substitution reaction .
properties
IUPAC Name |
1,3-dichloro-2-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEVUBOYVADSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960033 | |
Record name | 1,3-Dichloro-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
393-79-3 | |
Record name | 1,3-Dichloro-2-fluoro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=393-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 393-79-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dichloro-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-2-fluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4-dichloro-3-fluoronitrobenzene in the synthesis of 2,3,4-trifluoronitrobenzene?
A: this compound serves as the starting material in the synthesis of 2,3,4-trifluoronitrobenzene []. The process involves a halogen replacement reaction where the two chlorine atoms in this compound are replaced by fluorine atoms through reaction with potassium fluoride. This reaction is typically carried out in the presence of a solvent and often requires optimization of conditions such as temperature, solvent choice, and water content to achieve a desirable yield.
Q2: What challenges are associated with the synthesis of 2,3,4-trifluoronitrobenzene from this compound, and how does the research paper address them?
A: The synthesis of 2,3,4-trifluoronitrobenzene from this compound presents challenges in achieving a high yield. The research paper "Improvement of Synthesis of 2,3,4-Trifluoronitrobenzene" [] focuses on optimizing reaction conditions to enhance the yield. Specifically, the researchers replaced the commonly used solvent dimethylsulfoxide with sulfolane, a high boiling point solvent. Additionally, they implemented a method to remove water from the reaction system using benzene, creating an anhydrous environment. These modifications led to a significant improvement in the single-step yield to 78.1% and an overall yield of 55.3%.
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